REACTION_CXSMILES
|
[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:4])=[O:3].[Br:12][CH2:13][C:14](Br)=[O:15].[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[Br:12][CH2:13][C:14]([C:9]1[CH:8]=[CH:7][C:6]([NH:5][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:11][CH:10]=1)=[O:15] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC1=CC=CC=C1
|
Name
|
1
|
Quantity
|
172 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
363.35 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred at ambient temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a deep red color and separation of the reaction mixture into two layers
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
TEMPERATURE
|
Details
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is then heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 1 hour the oil bath
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
STIRRING
|
Details
|
the reaction is stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
the upper layer is decanted
|
Type
|
ADDITION
|
Details
|
The viscous dark brown layer remaining is slowly poured over a mixture of crushed ice and 400 ml of concentrated HCl
|
Type
|
CUSTOM
|
Details
|
This results in decomposition of the dark material with violent fuming, and yellow precipitate formation
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered
|
Type
|
WASH
|
Details
|
then washed with H2O
|
Type
|
CUSTOM
|
Details
|
The remaining solid is crystallized from large volumes of CH2Cl2 containing a small amount of MeOH
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=CC=C(NS(=O)(=O)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |